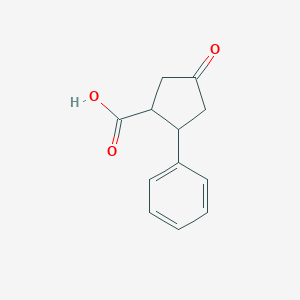

4-Oxo-2-phenylcyclopentanecarboxylic acid

Descripción general

Descripción

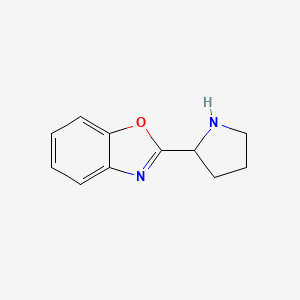

4-Oxo-2-phenylcyclopentanecarboxylic acid is a cyclic carboxylic acid that belongs to the class of chiral non-racemic bicyclic lactams. It has a CAS Number of 85729-34-6 and a linear formula of C12H12O3 . The compound is light yellow in solid form .

Molecular Structure Analysis

The molecular structure of 4-Oxo-2-phenylcyclopentanecarboxylic acid is represented by the InChI code1S/C12H12O3/c13-9-6-10(11(7-9)12(14)15)8-4-2-1-3-5-8/h1-5,10-11H,6-7H2,(H,14,15) . The molecular weight of the compound is 204.23 . Physical And Chemical Properties Analysis

The physical form of 4-Oxo-2-phenylcyclopentanecarboxylic acid is a light yellow solid . The compound has a molecular weight of 204.23 .Aplicaciones Científicas De Investigación

Neuroprotective Effects

Research on Sodium 4-Phenylbutyrate (a compound with structural similarity) has shown its potential in protecting against cerebral ischemic injury. This compound has been found to attenuate infarction volume, reduce apoptosis, and improve neurological status in a mouse model of hypoxia-ischemia. Its mechanism involves suppressing endoplasmic reticulum (ER)-mediated apoptosis by inhibiting several pathways, indicating its potential for treating cerebral ischemia through inhibition of ER stress-mediated apoptosis and inflammation (Qi et al., 2004).

Antioxidant Activities

Oleanolic acid, another structurally related compound, has been investigated for its antioxidant activities. It was found to act not only as a free radical scavenger through direct chemical reactions but also as a biological molecule that may enhance antioxidant defenses. This suggests the potential of such compounds in protecting against oxidative stress-induced cytotoxicity through increasing the generation of antioxidants and the expression of key antioxidant enzymes mediated by various pathways (Wang et al., 2010).

Synthetic Applications

In the realm of synthetic chemistry, 4-Oxoazetidine-2-carbaldehydes have been highlighted as valuable dual-reactive compounds for a broad range of synthetic applications. These substances serve as protected α-amino aldehydes and masked β-amino acids, proving their utility in the preparation of substances of biological interest, including amino acids, amino sugars, and complex natural products. This demonstrates the versatility of such compounds in facilitating diverse chemical syntheses (Alcaide & Almendros, 2002).

Electrocatalytic Reactions

The electrochemical properties of N-oxyl compounds, including 2,2,6,6-tetramethylpiperidine N-oxyl (TEMPO), have been extensively studied for their applications in electrosynthetic reactions. These studies underscore the potential of such compounds in mediating a wide range of electrosynthetic reactions, providing insights into their role in chemical and electrochemical catalysis. This highlights the utility of these compounds in selective oxidation processes (Nutting et al., 2018).

Safety and Hazards

Propiedades

IUPAC Name |

4-oxo-2-phenylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c13-9-6-10(11(7-9)12(14)15)8-4-2-1-3-5-8/h1-5,10-11H,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRQNYXGJZLWYHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CC1=O)C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxo-2-phenylcyclopentanecarboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[2-[[2-[[2-[(2-Amino-3-phenylpropanoyl)amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoic acid](/img/structure/B1637156.png)

![4-[2-(4-Ethoxyphenyl)ethyl]piperidine](/img/structure/B1637165.png)

![N-[4-(tetrazol-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B1637167.png)

![Methanone, (3,5-dimethyl-4-isoxazolyl)[4-(2,3-dimethylphenyl)-1-piperazinyl]-](/img/structure/B1637168.png)

![2-[5-(Cyclopropylmethyl)-11,15-dimethoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,18-tetraen-16-yl]butan-2-ol](/img/structure/B1637181.png)